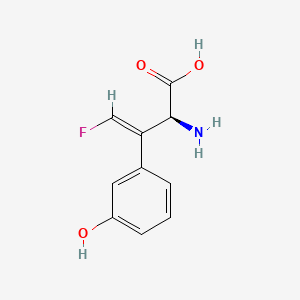

beta-Fluoromethylene-3-tyrosine

Description

Structure

3D Structure

Properties

CAS No. |

97123-83-6 |

|---|---|

Molecular Formula |

C10H10FNO3 |

Molecular Weight |

211.19 g/mol |

IUPAC Name |

(E,2S)-2-amino-4-fluoro-3-(3-hydroxyphenyl)but-3-enoic acid |

InChI |

InChI=1S/C10H10FNO3/c11-5-8(9(12)10(14)15)6-2-1-3-7(13)4-6/h1-5,9,13H,12H2,(H,14,15)/b8-5+/t9-/m0/s1 |

InChI Key |

LAUWCWCSEOWJMQ-QRJSTWQJSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(=CF)C(C(=O)O)N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C(=C\F)/[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=CF)C(C(=O)O)N |

Other CAS No. |

99630-95-2 |

Synonyms |

eta-fluoromethylene-3-tyrosine beta-fluoromethylene-meta-tyrosine FMMT MDL 72394 MDL-72394 |

Origin of Product |

United States |

Elucidation of Biochemical Mechanisms of Action

Enzyme-Activated Irreversible Inhibition by β-Fluoromethylene-3-tyrosine

β-Fluoromethylene-3-tyrosine acts as a mechanism-based inactivator, also known as a suicide substrate. nih.gov This type of inhibitor is initially unreactive but is transformed by the target enzyme's catalytic machinery into a reactive species that irreversibly inactivates the enzyme.

The defining characteristic of a suicide substrate is that it hijacks the normal catalytic mechanism of an enzyme to generate a reactive intermediate. nih.gov In the case of β-fluoromethylene-3-tyrosine, the enzyme's own catalytic action on the compound leads to the formation of a highly reactive species. This species then forms a stable, irreversible bond with the enzyme, leading to its inactivation. nih.govrsc.org This process is time-dependent and demonstrates saturation kinetics, as the enzyme must first bind the inhibitor as a substrate.

The molecular mechanism of covalent binding involves the unique properties of the fluorine atom within the β-fluoromethylene group. tandfonline.com The high electronegativity of fluorine makes the adjacent methylene (B1212753) hydrogen more acidic, facilitating its removal by the enzyme. This initiates a cascade of electronic rearrangements, ultimately leading to the elimination of the fluoride (B91410) ion, which is a good leaving group. tandfonline.comacs.org The resulting electrophilic species, a conjugated imine, is then attacked by a nucleophilic residue in the active site of the enzyme, forming a stable covalent adduct and causing irreversible inhibition. tandfonline.comnih.gov

Substrate Properties for Aromatic L-Amino Acid Decarboxylase (AAAD)

β-Fluoromethylene-3-tyrosine also serves as a substrate for Aromatic L-Amino Acid Decarboxylase (AAAD), an enzyme crucial for the synthesis of neurotransmitters. acs.orgacs.orgnih.gov

As a substrate for AAAD, (E)-β-fluoromethylene-m-tyrosine undergoes decarboxylation, a process where the carboxyl group is removed. acs.orgacs.org This enzymatic reaction leads to the formation of (E)-β-fluoromethylene-m-tyramine. This product is itself a mechanism-based irreversible inhibitor of monoamine oxidase (MAO). acs.org The decarboxylation is a critical step, as it unmasks the reactive functionality of the molecule, demonstrating a "pro-inhibitor" strategy.

The interaction of β-fluoromethylene-3-tyrosine with AAAD displays both competitive and irreversible characteristics. acs.orgnih.gov Initially, it competes with the natural substrate, L-DOPA, for binding to the active site of AAAD. nih.gov Following binding, the enzymatic decarboxylation occurs, which can be considered a part of the irreversible inactivation pathway for other enzymes like MAO, but for AAAD itself, it primarily acts as a substrate to be processed. acs.orgacs.org Studies with various stereoisomers and regioisomers have shown a high degree of specificity for this interaction, with the L-(E)-isomer being the most effective substrate for AAAD. nih.gov

General Considerations of Fluorine in Mechanistic Enzymology

The use of fluorine in designing enzyme inhibitors and probes has become a powerful tool in mechanistic enzymology. The unique properties of the fluorine atom provide several advantages. nih.govsafetylit.org Its small size allows it to mimic a hydrogen atom, facilitating binding to enzyme active sites. tandfonline.com However, its strong electron-withdrawing nature can significantly alter the chemical reactivity of adjacent functional groups, a property exploited in the design of mechanism-based inhibitors. tandfonline.comnih.gov The stability of the carbon-fluorine bond, coupled with the ability of fluoride to act as a good leaving group in specific chemical contexts, allows for the rational design of molecules that become reactive only after enzymatic processing. tandfonline.comacs.org

Target Enzyme Systems and Molecular Interactions

Monoamine Oxidase (MAO) Inhibition Dynamics

FMMT is designed as a dual-enzyme-activated inhibitor of monoamine oxidase. nih.gov It is not a direct inhibitor but is metabolized to a potent inhibitor. nih.gov This inhibition is irreversible, leading to a long-lasting effect on MAO activity. nih.govnih.gov

The inhibitory action of FMMT on MAO is not uniform across the enzyme's subtypes and is highly dependent on its conversion to the active metabolite, (E)-beta-fluoromethylene-m-tyramine. nih.gov Research indicates that this active metabolite demonstrates a degree of selectivity for inhibiting the MAO-A subtype. nih.govnih.gov

Studies examining the effects of FMMT in the rat brain have revealed a complex pattern of inhibition. After a single administration, the inhibition of MAO within noradrenergic and dopaminergic neurons was found to be significant, though only slightly more pronounced than in non-monoaminergic cells. nih.gov Conversely, a different pattern was noted for serotonergic neurons. nih.gov When FMMT was administered alongside carbidopa, an inhibitor of peripheral AAAD, the preferential inhibition of MAO within noradrenergic and dopaminergic neurons was enhanced. nih.gov This suggests that the accumulation of the active metabolite, (E)-beta-fluoromethylene-m-tyramine, via the norepinephrine (B1679862) transporter contributes to this selective effect. nih.gov

Table 1: MAO Subtype Inhibition Specificity of (E)-beta-fluoromethylene-m-tyramine

| Enzyme Subtype | Selectivity | Neuronal Specificity |

|---|---|---|

| MAO-A | Preferred target of the active metabolite. nih.govnih.gov | Inhibition is accentuated in noradrenergic and dopaminergic neurons, especially with peripheral AAAD inhibition. nih.gov |

| MAO-B | Less sensitive to the active metabolite compared to MAO-A. | - |

The metabolite of FMMT, (E)-beta-fluoromethylene-m-tyramine, is an enzyme-activated, irreversible inhibitor of MAO. nih.gov This mechanism-based inactivation implies that the metabolite initially binds to the enzyme and is then processed, leading to the formation of a reactive species that covalently bonds to the enzyme, causing permanent deactivation. While the irreversible nature of the inhibition is well-documented, specific quantitative kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact) are not detailed in the reviewed literature. The potency of the inhibition is significant enough to produce substantial and lasting reductions in MAO activity in vivo. nih.govnih.gov

Aromatic L-Amino Acid Decarboxylase (AAAD) Enzymology

The interaction of FMMT with aromatic L-amino acid decarboxylase (AAAD) is the critical first step in its mechanism of action. FMMT itself is not an inhibitor of AAAD but rather serves as a substrate for the enzyme. nih.gov

While FMMT is a substrate for AAAD, structural analogues of this compound have been investigated as potential inhibitors of the enzyme. For example, alpha-fluoromethyl-6-fluoro-m-tyrosine has demonstrated AAAD inhibitory activity that is comparable to that of alpha-fluoromethyldopa (FMDOPA), a known potent irreversible inhibitor of AAAD. ontosight.ai The development of such analogues, particularly those labeled with isotopes like fluorine-18, is of interest for their potential use as imaging agents for tumors that overexpress AAAD. ontosight.ainih.govontosight.ai

Table 2: Interaction of FMMT and Analogues with Aromatic L-Amino Acid Decarboxylase (AAAD)

| Compound | Role | Potency/Activity |

|---|---|---|

| (E)-beta-Fluoromethylene-m-tyrosine (FMMT) | Substrate | Decarboxylated by AAAD to form an active MAO inhibitor. nih.gov |

| alpha-Fluoromethyl-6-fluoro-m-tyrosine | Inhibitor | Inhibitory activity is comparable to the potent inhibitor FMDOPA. ontosight.ai |

The processing of FMMT by AAAD indicates a direct interaction with the enzyme's active site. The ability of AAAD to decarboxylate FMMT is a clear demonstration of this interaction. nih.gov This was further substantiated in vivo, where the administration of α-monofluoromethyldopa (MFMD), a potent AAAD inhibitor, prevented the MAO inhibition typically caused by FMMT. nih.gov This finding confirms that FMMT competes with other substrates for access to the AAAD active site.

Furthermore, studies using various stereoisomers and regioisomers of fluorinated FMMT analogues have shown that the interaction with AAAD is highly specific. nih.gov Research with [18F]fluoro-beta-fluoromethylene-m-tyrosine derivatives in monkeys revealed that the (E)-isomer had a higher specificity for central dopaminergic structures than the (Z)-isomer, indicating a strict structural requirement for efficient processing by AAAD within the brain. nih.gov This stereospecificity underscores the precise conformational arrangement required for a molecule to be recognized and processed by the AAAD active site.

Investigations into Other Tyrosine Metabolism-Related Enzyme Systems

The metabolic pathway of tyrosine involves several key enzymes beyond MAO and AAAD, including tyrosine hydroxylase, which is the rate-limiting enzyme in catecholamine synthesis, and tyrosine aminotransferase, which is involved in tyrosine catabolism. nih.govwikipedia.orgbiorxiv.org However, based on the reviewed scientific literature, there are no significant findings detailing the direct inhibitory or substrate activity of beta-fluoromethylene-3-tyrosine on these other enzyme systems. The primary focus of research on this compound has been its role as a bioprecursor for an MAO inhibitor, with its activation being dependent on AAAD.

Interactions with Tyrosine Hydroxylase Activity

While direct studies on β-fluoromethylene-3-tyrosine's interaction with tyrosine hydroxylase (TH) are not extensively detailed in the available literature, research on structurally similar fluorinated tyrosine analogs provides insight into potential mechanisms. Tyrosine hydroxylase is a critical enzyme in the catecholamine synthesis pathway, and its regulation is a key area of study. mdpi.com

One related compound, 3-[¹⁸F]fluoro-α-fluoromethyl-p-tyrosine (3-F-FMPT), was assessed for its utility as a tracer for cerebral TH activity. In vitro experiments using rat striatal homogenates demonstrated that 3-F-FMPT acts as a TH-activated inhibitor of L-aromatic amino acid decarboxylase (L-AAAD). nih.gov This inhibition was found to be dose-dependent. nih.gov The study indicated that the introduction of a fluorine atom at the 3-phenyl position did not substantially change the compound's ability to inhibit L-AAAD following activation by TH. nih.gov However, despite these promising in vitro results, in vivo studies in mice and a Rhesus monkey showed negligible brain uptake, limiting its use as a cerebral tracer. nih.gov

Another analog, [3',5'-³H₂]-α-fluoromethyl-tyrosine, was synthesized to serve as a radioactive probe for neuronal tyrosine hydroxylase in rats. nih.gov Following its administration, there was a specific accumulation of radioactivity within the locus coeruleus, which correlated with the known distribution of TH in noradrenergic cells. nih.gov This suggests that this analog can be a reliable tool for measuring TH activity in catecholaminergic structures. nih.gov

Furthermore, studies on various radiofluorinated analogs of β-fluoromethylene-m-tyrosine (FMMT) in monkeys using positron emission tomography (PET) have shown that their kinetic behavior is highly dependent on their specific chemical structure. activeconceptsllc.com These investigations focused on central aromatic amino acid decarboxylase (AAAD)-mediated decarboxylation rates, an enzyme that acts downstream of tyrosine hydroxylase in the dopamine (B1211576) synthesis pathway. activeconceptsllc.com

Table 1: In Vitro and In Vivo Observations of Fluorinated Tyrosine Analogs on Tyrosine Hydroxylase (TH) and Related Pathways

| Compound | Observation | System | Reference |

|---|---|---|---|

| 3-[¹⁸F]Fluoro-α-fluoromethyl-p-tyrosine (3-F-FMPT) | Acts as a TH-activated L-AAAD inhibitor. | Rat Striatal Homogenates (in vitro) | nih.gov |

| 3-[¹⁸F]Fluoro-α-fluoromethyl-p-tyrosine (3-F-FMPT) | Showed low brain uptake and fast clearance. | Mice and Rhesus Monkey (in vivo) | nih.gov |

| [3',5'-³H₂]-α-Fluoromethyl-tyrosine | Accumulates specifically in brain regions with high TH concentration. | Rat Brain (in vivo) | nih.gov |

| Radiofluorinated β-fluoromethylene-m-tyrosine (FMMT) Analogs | Brain transport and AAAD-mediated decarboxylation rates are stereo, geometrical, and regio-specific. | Vervet Monkeys (in vivo) | activeconceptsllc.com |

Exploration of Potential Binding to Tyrosinase

Tyrosinase is a multi-copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Due to its critical role in pigmentation, the inhibition of tyrosinase is a major target in the cosmetic and medical industries. nih.gov The active site of tyrosinase contains two copper ions, CuA and CuB, which are essential for its catalytic activity. activeconceptsllc.com Specifically, histidine residues are critical for coordinating these copper ions within the active site. activeconceptsllc.com

While there is no direct evidence from the searched literature confirming the binding or inhibition of tyrosinase by β-fluoromethylene-3-tyrosine, the potential for interaction can be explored based on the enzyme's structure and the mechanisms of known inhibitors. Many tyrosinase inhibitors function by chelating the copper ions in the active site. nih.govrsc.org For example, the 3-hydroxy-4-keto moiety found in flavonols is known to play a key role in copper chelation. rsc.org Polyphenols and other compounds with structural similarities to the native substrate, L-tyrosine, can act as competitive inhibitors by binding to the free enzyme and preventing the substrate from accessing the active site. nih.govnih.gov

Given that β-fluoromethylene-3-tyrosine is an analog of L-tyrosine, it could potentially act as a competitive inhibitor. Its structural similarity to the natural substrate might allow it to fit into the enzyme's active site. However, the effect of the β-fluoromethylene group on binding affinity and inhibitory activity is not documented. It is known that halide ions can inhibit tyrosinase, with fluoride (B91410) showing inhibitory action by interacting with the oxidized form of the enzyme. This suggests that the fluorine atom in β-fluoromethylene-3-tyrosine could potentially influence interactions within the active site, but the specific nature of such an interaction remains speculative without direct experimental data.

Table 2: General Characteristics of Tyrosinase and Its Inhibition

| Feature | Description | Reference |

|---|---|---|

| Enzyme Type | Multi-copper-containing metalloprotein. | activeconceptsllc.comnih.gov |

| Catalytic Reactions | 1. Hydroxylation of L-tyrosine to L-DOPA. 2. Oxidation of L-DOPA to dopaquinone. | nih.gov | | Active Site | Contains two copper-binding sites, CuA and CuB, coordinated by histidine residues. | activeconceptsllc.com | | Inhibition Mechanisms | 1. Competitive Inhibition: Inhibitors structurally similar to L-tyrosine bind to the active site. 2. Copper Chelation: Compounds bind to the copper ions, inactivating the enzyme. | nih.govrsc.org |

Relevance to Ribonucleotide Reductases and Other Fluorinated Amino Acid Targets

Fluorinated amino acids are valuable tools in biochemistry and medicinal chemistry, often acting as mechanism-based inhibitors or probes for studying enzyme function. The strategic placement of a fluorine atom can alter the electronic properties of the amino acid, leading to enhanced binding, metabolic resistance, or the ability to act as a leaving group in enzyme-catalyzed reactions.

Ribonucleotide reductases (RNRs) are enzymes essential for DNA synthesis, catalyzing the conversion of ribonucleotides to deoxyribonucleotides. nih.gov The mechanism of class Ia RNRs involves a tyrosyl radical (Y•) that is crucial for initiating the reduction process. Research has utilized fluorinated tyrosine analogs to study the radical transfer and reaction mechanism of RNRs. nih.gov For instance, substituting the native tyrosine with analogs like 3,5-difluorotyrosine (B1604624) (F₂Y) or 3-amino-tyrosine has been a key strategy. nih.gov These "hotter" oxidants, which have higher reduction potentials than the native tyrosyl radical, can drive radical transfer and help to uncouple conformational gating steps in the enzyme's catalytic cycle. nih.gov While a direct study of β-fluoromethylene-3-tyrosine with RNRs was not found, its nature as a fluorinated tyrosine analog places it within the class of compounds that could potentially be used to probe or inhibit RNRs by interfering with the delicate radical-based catalytic mechanism.

Beyond RNRs, side-chain fluorinated amino acids are known to be effective as mechanism-based inhibitors for a variety of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as amino acid racemases, decarboxylases, and transaminases. In these cases, a fluorine atom located at the β-position of a substrate mimic can function as a leaving group, leading to the irreversible alkylation and inactivation of the target enzyme. Given the presence of a fluorine atom on the methylene (B1212753) group at the β-position, β-fluoromethylene-3-tyrosine fits the structural motif of a potential mechanism-based inhibitor for such enzymes.

Structure Activity Relationship Sar and Stereochemical Influences on Biochemical Activity

Impact of Geometric Isomerism (E/Z) on Enzyme Recognition and Kinetic Behavior

The geometric isomerism at the fluoromethylene group of FMMT plays a pivotal role in its interaction with AADC. Research has consistently demonstrated that the (E)-isomer exhibits a higher specificity and more favorable kinetic behavior as a substrate for central dopaminergic structures compared to its (Z)-geometrical counterpart nih.gov. This preference suggests that the spatial arrangement of the fluoromethylene group in the (E)-configuration allows for a more optimal fit within the active site of the AADC enzyme, facilitating the decarboxylation reaction that is crucial for its function as a PET tracer.

The distinct orientation of the vinyl fluorine in the (E) and (Z)-isomers likely influences the electronic distribution and conformational flexibility of the molecule, which in turn affects its ability to bind to the enzyme in a productive conformation. The superior performance of the (E)-isomer underscores the stringent structural requirements of the AADC active site for substrate recognition and catalysis.

Stereospecificity of Enantiomers (R/S) in Enzyme-Catalyzed Reactions

Enzymatic reactions are well-known for their high degree of stereospecificity, and the interaction of FMMT with AADC is no exception. The enzyme demonstrates a clear preference for one enantiomer over the other. Specifically, the L-enantiomer (S-configuration) of FMMT is the favored substrate for AADC nih.gov. This stereoselectivity is a hallmark of enzyme-catalyzed reactions and arises from the chiral environment of the enzyme's active site, which is composed of L-amino acids.

The precise three-dimensional arrangement of functional groups in the L-isomer allows for optimal multipoint interactions with complementary residues in the AADC active site, leading to efficient binding and subsequent decarboxylation. In contrast, the D-enantiomer (R-configuration) does not fit as productively into the active site, resulting in significantly lower or negligible rates of enzymatic conversion. This strict stereospecificity is fundamental to the biological activity of FMMT and its utility in imaging the dopaminergic system.

Influence of Aromatic Ring Fluorination Position on Enzyme Selectivity and Potency

The position of fluorine substitution on the aromatic ring of FMMT has a significant impact on its selectivity and potency as an AADC substrate. Studies comparing analogs with fluorine at the 2-, 4-, and 6-positions of the meta-tyrosine ring have revealed a clear preference for the 6-fluoro substituted isomer nih.gov. Specifically, 6-[18F]fluoro-L-(E)-FMMT demonstrated superior localization in dopaminergic brain areas compared to the 2- and 4-[18F]fluoro-substituted isomers nih.gov.

Quantitative data from PET imaging studies further highlights the superior properties of the 6-fluoro substituted analog. Patlak analysis, a graphical method used to determine the uptake rate of a tracer, yielded a mean uptake rate constant (Ki) for 6-[18F]fluoro-L-m-tyrosine (6-FMT), a closely related analog, of 0.019 min⁻¹ nih.gov. This value was approximately twice that of other tracers, including 6-[18F]fluoro-L-DOPA (6-FD), underscoring the enhanced uptake and trapping of the 6-fluoro substituted compound in dopaminergic neurons nih.gov.

| Compound Analog | Key Finding | Reference |

| (E)-FMMT | Higher specificity for central dopaminergic structures. | nih.gov |

| (Z)-FMMT | Lower specificity compared to the (E)-isomer. | nih.gov |

| L-FMMT | Favored enantiomer for AADC. | nih.gov |

| D-FMMT | Not a preferred substrate for AADC. | |

| 6-Fluoro-L-(E)-FMMT | Favored over 2- and 4-fluoro isomers for localization in dopaminergic areas. | nih.gov |

| 2-Fluoro-L-(E)-FMMT | Less effective localization compared to the 6-fluoro isomer. | nih.gov |

| 4-Fluoro-L-(E)-FMMT | Less effective localization compared to the 6-fluoro isomer. | nih.gov |

Ligand-Protein Interaction Profiling and Conformational Analysis

While a specific crystal structure of beta-fluoromethylene-3-tyrosine bound to aromatic L-amino acid decarboxylase (AADC) is not publicly available, insights into its binding and conformational properties can be inferred from the known structure of AADC and computational modeling studies. The AADC enzyme is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that functions as a homodimer. Each monomer consists of three domains: a large C-terminal domain, a smaller N-terminal domain, and a third domain that contributes to the dimer interface. The active site is located at the interface between the two monomers.

Upon substrate binding, AADC is known to undergo significant conformational changes. A flexible loop region near the active site is believed to close over the bound substrate, creating a catalytically competent environment and shielding the reaction from the solvent. The binding of FMMT to the AADC active site is expected to involve a series of non-covalent interactions, including:

Hydrogen bonding: The carboxylate and amino groups of the amino acid backbone are likely to form hydrogen bonds with conserved residues in the active site, anchoring the substrate in the correct orientation. The phenolic hydroxyl group can also participate in hydrogen bonding.

Aromatic interactions: The tyrosine ring of FMMT can engage in π-stacking or hydrophobic interactions with aromatic residues within the active site.

Electrostatic interactions: The charged amino and carboxylate groups will interact favorably with oppositely charged residues in the active site.

Computational molecular dynamics simulations and docking studies, while not found specifically for FMMT in the available literature, are powerful tools to predict the binding mode and conformational dynamics of ligands within an enzyme's active site. Such studies on similar substrates suggest that the fluoromethylene group would be positioned near the PLP cofactor to facilitate the decarboxylation reaction. The specific stereochemical and electronic properties of the (E)-isomer and the 6-fluoro substitution likely contribute to a more stable and energetically favorable binding conformation, leading to enhanced enzymatic activity.

Advanced Methodologies in β Fluoromethylene 3 Tyrosine Biochemical Research

In vitro Enzyme Assay Development and Optimization for Inhibition Studies

In vitro enzyme assays are fundamental to characterizing the inhibitory properties of FMMT. These assays are meticulously designed to quantify the activity of a target enzyme, such as tyrosinase, in a controlled laboratory setting. rsc.org The development of a robust assay involves the optimization of various parameters, including substrate concentration, enzyme concentration, pH, and temperature, to ensure reliable and reproducible results. nih.gov

For inhibition studies, the assay is performed in the presence of varying concentrations of the inhibitor, in this case, FMMT. The data generated allows for the determination of key inhibitory constants, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govmdpi.comresearchgate.net Different types of inhibition, such as competitive, non-competitive, or mixed inhibition, can be elucidated by analyzing the enzyme kinetics in the presence of the inhibitor, often visualized using Lineweaver-Burk plots. nih.gov For instance, studies on other tyrosine derivatives have utilized these methods to determine the mode of tyrosinase inhibition. nih.gov

Below is a representative table illustrating the type of data generated from such enzyme inhibition assays.

| Inhibitor Concentration (µM) | Enzyme Activity (U/mL) | Percent Inhibition (%) |

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 25 | 50 | 50 |

| 50 | 25 | 75 |

| 100 | 10 | 90 |

This table is for illustrative purposes and does not represent actual experimental data for β-Fluoromethylene-3-tyrosine.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in FMMT research, utilized for both the purification of the compound and the analysis of its metabolites. nih.govnih.govnih.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov This technique offers high resolution and sensitivity, making it ideal for isolating FMMT from synthetic reaction mixtures to achieve high purity. nih.govnih.gov

In metabolic studies, HPLC is employed to separate and quantify FMMT and its metabolites from biological samples such as plasma, urine, or cell extracts. nih.govcuni.czipp.pt By comparing the retention times of peaks in the biological sample to those of known standards, researchers can identify and quantify the parent compound and its metabolic products. researchgate.net Different HPLC methods, including reversed-phase chromatography, are often developed and validated for specific biological matrices. nih.govnih.gov For example, a method might be optimized for the simultaneous measurement of tyrosine and its derivatives. nih.gov

The following table provides an example of HPLC data for the analysis of FMMT and a potential metabolite.

| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| β-Fluoromethylene-3-tyrosine | 8.5 | 125,000 | 10.2 |

| Metabolite A | 6.2 | 45,000 | 3.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and stereochemistry of FMMT and its interactions with enzymes. nih.govnih.gov 1H, 13C, and 19F NMR are particularly valuable. nih.gov 19F NMR is especially useful due to the fluorine atom in FMMT, providing a sensitive and specific probe to monitor changes in the chemical environment of the fluoromethylene group. nih.govnih.gov

NMR can be used to confirm the structure of synthesized FMMT and its analogs. nih.gov In mechanistic studies, NMR can detect the formation of covalent adducts between FMMT and the target enzyme, providing direct evidence of the inhibition mechanism. Changes in the chemical shifts of amino acid residues in the enzyme's active site upon binding of FMMT can also be observed, offering insights into the binding mode. Furthermore, NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to determine the stereochemistry of the molecule, which is crucial as biological activity is often stereospecific. nih.govnih.gov

A sample table of 19F NMR data is shown below.

| Sample | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| FMMT in solution | -115.2 | 47.5 | β-fluoromethylene |

| FMMT-Enzyme Complex | -112.8 | N/A | Covalently bound FMMT |

This table is for illustrative purposes and does not represent actual experimental data.

Mass Spectrometry for Identification of Enzyme-Bound Intermediates and Metabolites

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify compounds by measuring their mass-to-charge ratio. In the context of FMMT research, MS is critical for identifying enzyme-bound intermediates and characterizing metabolites. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are often employed. nih.govuliege.be

For the identification of enzyme-bound intermediates, the enzyme-inhibitor complex can be analyzed by MS to determine the mass of the modified enzyme, confirming covalent bond formation. Fragmentation analysis can further pinpoint the specific amino acid residue in the active site that has reacted with FMMT. In metabolite identification, biological samples are analyzed to detect molecules with mass-to-charge ratios corresponding to potential metabolic products of FMMT. The fragmentation patterns of these potential metabolites are then compared to those of synthesized standards to confirm their identity. nih.gov

An example of data that could be obtained from a mass spectrometry analysis is presented in the table below.

| Ion (m/z) | Proposed Identity | Method of Confirmation |

| 212.08 | [FMMT + H]+ | Comparison with FMMT standard |

| 192.07 | [Decarboxylated FMMT + H]+ | Fragmentation pattern analysis |

| 50,212 | [Enzyme + FMMT]+ | High-resolution MS of protein |

This table is for illustrative purposes and does not represent actual experimental data.

Isotope Tracer Techniques for Biochemical Pathway Elucidation

Isotope tracer techniques involve the use of isotopically labeled molecules to trace the metabolic fate of a compound within a biological system. nih.gov In the study of FMMT, stable isotopes such as 13C or 18F can be incorporated into the molecule. nih.govnih.gov The labeled FMMT is then introduced into a cellular or whole-organism system, and its metabolic pathway is followed by detecting the isotopic label in various downstream metabolites.

These techniques provide definitive evidence for metabolic transformations. For example, by using 13C-labeled FMMT, researchers can track the carbon skeleton of the molecule and identify the products of its enzymatic conversion. frontiersin.org 18F-labeled FMMT is particularly useful for in vivo imaging studies using Positron Emission Tomography (PET), which can visualize the distribution and metabolic activity of the compound in real-time. nih.gov This allows for the non-invasive study of its pharmacokinetics and target engagement in living organisms. nih.gov

The following table illustrates how data from an isotope tracer study might be presented.

| Metabolite | Isotopic Label Detected | Percent of Total Radioactivity | Implied Metabolic Step |

| β-Fluoromethylene-3-tyrosine | 18F | 60% | Parent Compound |

| Metabolite B | 18F | 25% | Decarboxylation |

| Metabolite C | 18F | 15% | Hydroxylation |

This table is for illustrative purposes and does not represent actual experimental data.

Development and Application of β Fluoromethylene 3 Tyrosine Analogues As Research Tools

Radiolabeled Probes for In vitro Enzyme System Characterization and Quantification

The development of radiolabeled analogues of β-fluoromethylene-3-tyrosine has provided powerful tools for the in vitro and in vivo investigation of specific enzyme systems, particularly the central monoamine oxidase/aromatic amino acid decarboxylase (AAAD) system. nih.gov By incorporating positron-emitting or beta-emitting isotopes into the molecular structure, researchers can quantitatively study enzyme activity and distribution.

The synthesis of these probes often involves complex chemical procedures to introduce a radioisotope, such as Fluorine-18 ([¹⁸F]) or Tritium ([³H]), into the tyrosine analogue scaffold. For instance, the direct reaction of (E)-β-fluoromethylene-DL-m-tyrosine (FMMT) with [¹⁸F]acetylhypofluorite results in several radiofluorinated products, including 2-[¹⁸F]fluoro-, 6-[¹⁸F]fluoro-, and 2,6-[¹⁸F]difluoro-FMMT. nih.gov These isomers can then be separated using techniques like high-performance liquid chromatography (HPLC). nih.gov The specific activity of these resulting probes can be substantial; for example, [¹⁸F]-labeled FMMT analogues have been synthesized with a specific activity of approximately 200 mCi/mmol. nih.gov

These radiolabeled probes have been instrumental in characterizing the structural and stereochemical requirements of their target enzymes. Studies using various stereo (D and L), geometrical (E and Z), and regioisomeric (2-, 4-, and 6-fluoro) analogues of [¹⁸F]FMMT have demonstrated a strict structure-activity relationship. nih.gov Investigations in non-human primates using positron emission tomography (PET) revealed that the E-isomer of FMMT has a higher specificity for central dopaminergic structures compared to the Z-isomer. nih.gov Furthermore, the position of the fluorine atom on the aromatic ring significantly influences its behavior, with the 6-[¹⁸F]fluoro substituted L-(E)-FMMT being favored over other isomers for localizing in target brain regions. nih.gov

Beyond [¹⁸F], other isotopes have been used. A tritium-labeled analogue, [3',5'-³H₂]-alpha-fluoromethyl-tyrosine, was synthesized with a high specific activity of 15.0 Ci/mmol to serve as a specific radioactive probe for rat neuronal tyrosine hydroxylase (TH). nih.gov The distribution of this probe within the rat locus coeruleus was found to correlate well with the known distribution of TH, suggesting its utility as a reliable measure of TH activity in catecholaminergic structures. nih.gov

Table 1: Examples of Radiolabeled β-Fluoromethylene-3-tyrosine Analogues and Related Probes

| Probe Name/Analogue | Radioisotope | Target Enzyme/System | Key Research Finding |

|---|---|---|---|

| 2-[¹⁸F]fluoro-(E)-FMMT | ¹⁸F | Aromatic Amino Acid Decarboxylase (AAAD) | Synthesized via reaction with [¹⁸F]acetylhypofluorite; used for investigating the central dopaminergic system. nih.govnih.gov |

| 6-[¹⁸F]fluoro-(E)-FMMT | ¹⁸F | Aromatic Amino Acid Decarboxylase (AAAD) | Showed higher specificity and localization in dopaminergic brain areas compared to other regioisomers. nih.gov |

| 4-[¹⁸F]fluoro-(E)-FMMT | ¹⁸F | Aromatic Amino Acid Decarboxylase (AAAD) | Synthesized via a fluorodestannylation reaction for systematic investigation of the MAO/AAAD enzyme system. nih.gov |

Chemical Probes for Active Site Labeling and Proteomic Identification

Chemical probes derived from amino acid scaffolds are essential tools in chemical proteomics for identifying protein targets and studying their function. These probes are designed to covalently bind to the active site of enzymes or other functional protein sites, enabling subsequent enrichment and identification via mass spectrometry. While research specifically detailing β-fluoromethylene-3-tyrosine in this context is limited in the provided sources, the principles are well-illustrated by probes targeting tyrosine and its modified forms.

A key technique in this field is affinity-based protein profiling (AfBPP), where a probe mimics a natural ligand or substrate to bind to a protein target. malariaworld.org To achieve covalent labeling, these probes often incorporate a photoreactive group that, upon UV irradiation, forms a permanent bond with nearby amino acid residues. To facilitate identification, the probe also contains a reporter tag, such as an alkyne or azide (B81097) group, which can be linked to biotin (B1667282) via a "click chemistry" reaction like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). malariaworld.org The biotinylated proteins can then be captured on streptavidin beads and identified. malariaworld.org

For example, this AfBPP approach was used with probes based on a 3-benz(o)yl-6-fluoro-menadione scaffold to identify potential protein targets of the antimalarial drug plasmodione in yeast and P. falciparum proteomes. malariaworld.org In yeast, this method identified 11 putative targets, four of which were associated with oxidoreductase activities. malariaworld.org In the malaria parasite P. falciparum, 44 potential targets were identified for further validation. malariaworld.org

Other strategies target post-translationally modified tyrosine residues. To study protein tyrosine amination, where nitrated tyrosine is reduced to 3-aminotyrosine (B249651) (3AT), novel salicylaldehyde (B1680747) (SAL)-based probes have been developed. nih.gov These probes react selectively with the 3AT residue. One such probe, SALc-Yn, which includes an alkyne tag for click chemistry, was used to perform a chemical proteomics analysis that identified 358 proteins containing the 3AT modification in oxidatively stressed macrophage cells. nih.gov This provided strong evidence for 3AT's role as a critical intermediate in the turnover of nitrated proteins. nih.gov

Table 2: Chemical Probe Strategies for Tyrosine and Analogue-Related Proteomics

| Probe Type / Strategy | Labeling Chemistry | Application | Example of Findings |

|---|---|---|---|

| Salicylaldehyde (SAL)-based probes (e.g., SALc-Yn) | Selective reaction with 3-aminotyrosine; alkyne tag for click chemistry. | Profiling of protein tyrosine amination (a post-translational modification). | Identified 358 proteins with 3AT modification in oxidatively stressed RAW264.7 cells. nih.gov |

| 3-Benz(o)yl-6-fluoro-menadione Probes | Photoaffinity labeling (UV cross-linking); alkyne tag for click chemistry. | Affinity-based protein profiling (AfBPP) to find drug targets. | Identified 11 putative protein targets in yeast and 44 in P. falciparum. malariaworld.org |

Utility in Biochemical Pathway Tracing and Flux Analysis

Isotopically labeled compounds that are analogues of natural metabolites serve as powerful tracers to map biochemical pathways and quantify the rate of reactions, a practice known as metabolic flux analysis (MFA). nih.gov By introducing a stable isotope, such as Carbon-13 (¹³C), into a molecule like a tyrosine analogue, researchers can track its journey through various metabolic transformations without significantly altering its biochemical behavior. northwestern.edu This technique is foundational for understanding how cells regulate their metabolic networks under different physiological or pathological conditions. youtube.com

In the context of tyrosine metabolism, labeled analogues of β-fluoromethylene-3-tyrosine can be used to trace the complex pathways that convert tyrosine into critical biomolecules. The tyrosine catabolic pathway breaks down excess tyrosine into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production. nih.govyoutube.com Additionally, tyrosine is the precursor for the synthesis of vital neurotransmitters (catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine) and hormones (thyroxine). nih.govyoutube.com

By supplying cells with an isotopically labeled tyrosine analogue, its conversion into downstream metabolites can be monitored using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for the direct measurement of pathway activity. For example, tracing the flow of labeled carbon from tyrosine to L-DOPA and then to dopamine provides a quantitative measure of the catecholamine synthesis pathway's flux. nih.gov

This approach is particularly valuable for studying diseases where these pathways are dysregulated. Biochemical profiling of cerebrospinal fluid from individuals with Huntington's disease revealed significant alterations in the tyrosine metabolism pathway, with changes in the levels of tyrosine, L-DOPA, and dopamine that correlated with disease severity. researchgate.net Such tracing studies can pinpoint specific enzymatic steps that are affected by a disease state, offering insights into pathogenesis and identifying potential therapeutic targets. researchgate.net The use of radiolabeled amino acids, including fluorinated versions, has also proven effective for probing amino acid metabolism in cancer cells with PET imaging, providing information on tumor metabolism that complements anatomical imaging. nih.gov

Table 3: Key Metabolites in the Tyrosine Pathway Amenable to Isotopic Tracing

| Precursor | Key Intermediate Metabolites | Major End Products | Metabolic Pathway |

|---|---|---|---|

| Tyrosine | p-Hydroxyphenylpyruvate, Homogentisic Acid | Fumarate, Acetoacetate | Catabolism / Degradation nih.gov |

| Tyrosine | L-DOPA | Dopamine, Norepinephrine, Epinephrine | Catecholamine Synthesis nih.gov |

| Tyrosine | Monoiodotyrosine, Diiodotyrosine | Thyroxine (T4), Triiodothyronine (T3) | Thyroid Hormone Synthesis nih.gov |

Future Perspectives and Unexplored Avenues in β Fluoromethylene 3 Tyrosine Research

Investigation of Novel Enzyme Targets and Metabolic Pathways

While initial research on FMMT has centered on its interaction with aromatic L-amino acid decarboxylase (AAAD), the enzyme responsible for the synthesis of dopamine (B1211576) and serotonin, its potential to interact with other enzymes and influence broader metabolic pathways is a significant area for future exploration. nih.gov The introduction of the fluoromethylene group can alter the substrate specificity and reactivity of the parent amino acid, suggesting that FMMT could be a valuable tool for identifying and characterizing novel enzyme targets.

Future research should extend beyond monoamine synthesis pathways to investigate other enzyme families that recognize tyrosine or phenylalanine as substrates. These could include:

Tyrosine Phenol-Lyase (TPL): TPL and related enzymes catalyze the synthesis and degradation of tyrosine and its analogs. nih.govnih.gov Investigating FMMT as a substrate or inhibitor for TPLs from various organisms could provide insights into bacterial metabolic pathways and potentially lead to the development of novel antimicrobial agents. nih.gov

Enzymes in T-cell Metabolism: T-cell activation and function are intrinsically linked to specific metabolic pathways. nih.govnih.gov Given that amino acid metabolism is crucial for T-cell function, exploring the effects of FMMT on metabolic enzymes within these immune cells could uncover novel immunomodulatory roles.

Protein Kinases: While not a direct substrate, the structural similarity of FMMT to tyrosine could be exploited to investigate its potential as an inhibitor of protein tyrosine kinases, a major class of enzymes involved in signal transduction, by designing derivatives that target their active sites.

Furthermore, the fluorine atom in FMMT serves as a sensitive ¹⁹F NMR probe. nih.gov This property can be leveraged to trace the metabolic fate of FMMT in cells and whole organisms, providing a non-invasive method to map its engagement with various metabolic pathways and identify downstream metabolites and affected enzymatic processes. nih.gov

Table 1: Potential Enzyme Classes for Future FMMT Target Investigation

| Enzyme Class | Rationale for Investigation | Potential Research Outcome |

| Aminoacyl-tRNA Synthetases | Potential for incorporation into proteins, leading to altered protein function and stability. | Creation of novel proteins with enhanced properties; Probing protein structure and function. |

| Hydroxylases and Dioxygenases | Enzymes involved in tyrosine catabolism and the breakdown of aromatic compounds. frontiersin.org | Understanding of FMMT's metabolic stability and potential for pathway modulation. |

| Transaminases | Key enzymes in amino acid biosynthesis and degradation. | Elucidation of FMMT's role in central amino acid metabolism. |

| Tyrosinases | Enzymes involved in melanin (B1238610) biosynthesis. | Discovery of potential inhibitors for pigmentation disorders. |

Computational Modeling and Simulation of Enzyme-Inhibitor Interactions

Computational methods are indispensable for understanding the molecular basis of enzyme inhibition and for the rational design of more potent and selective inhibitors. The application of these techniques to study the interaction of FMMT with its known and potential targets is a promising and largely unexplored avenue.

Key computational approaches that can be applied include:

Molecular Docking: This technique can be used to predict the binding pose of FMMT within the active site of various enzymes. Docking studies can help prioritize potential new enzyme targets for experimental validation and provide initial hypotheses about the key molecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the enzyme-FMMT complex, revealing how the inhibitor affects the enzyme's conformational flexibility and the stability of the interaction over time. usp.br These simulations are crucial for understanding the role of the fluoromethylene group in binding and catalysis. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the mechanism of irreversible inhibition, QM/MM methods can be employed to model the chemical reaction between FMMT and the enzyme's active site residues. This can elucidate the detailed electronic changes that occur during covalent bond formation.

Force Field Parameterization: A significant challenge in simulating fluorinated molecules is the availability of accurate force field parameters. nih.govacs.org Developing and validating specific parameters for FMMT for use with common force fields like AMBER and CHARMM is a critical prerequisite for obtaining reliable simulation results. nih.gov

Table 2: Application of Computational Methods in FMMT Research

| Computational Method | Specific Objective for FMMT Research | Expected Insight |

| Molecular Docking | Predict binding modes of FMMT in various enzyme active sites (e.g., kinases, lyases). | Identification of key binding interactions and prioritization of novel enzyme targets. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the FMMT-enzyme complex in a solvent environment. usp.br | Understanding of conformational changes, the role of water molecules, and the stability of the complex. nih.govacs.org |

| Steered MD (SMD) | Calculate the binding free energy and unbinding forces of FMMT from an active site. usp.br | Quantitative assessment of binding affinity and comparison between different FMMT analogs. |

| QM/MM Simulations | Model the covalent reaction mechanism for irreversible inhibition. | Detailed understanding of the chemical steps involved in enzyme inactivation. |

Integration with Modern Proteomic Approaches for Global Mechanism Elucidation

To fully understand the biological effects of FMMT, it is essential to move beyond single-target studies and characterize its interactions across the entire proteome. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that enables the identification of enzyme targets directly in their native biological context. wikipedia.orgnomuraresearchgroup.com

An ABPP-based approach for FMMT would involve:

Probe Design and Synthesis: FMMT would be chemically modified to incorporate a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, without disrupting its ability to bind to target enzymes. The reactive fluoromethylene group could potentially serve as the "warhead" for covalent modification of a target.

Proteome Labeling: The resulting FMMT-based probe would be incubated with complex biological samples (e.g., cell lysates, living cells) to allow for covalent labeling of its protein targets.

Target Identification: Biotin-tagged proteins would be enriched using streptavidin beads, separated by SDS-PAGE, and subsequently identified using tandem mass spectrometry. mdpi.com

This approach can provide a global map of the FMMT interactome, revealing not only the primary target(s) but also potential off-targets, which is crucial for understanding its broader pharmacological profile. nomuraresearchgroup.com Furthermore, competitive ABPP experiments, where the proteome is pre-treated with FMMT before adding a broad-spectrum probe for a particular enzyme class, can be used to assess the selectivity of FMMT against entire enzyme families. mdpi.com The use of probes with sulfonyl fluoride (B91410) warheads has been successful in targeting active-site tyrosine residues, providing a precedent for designing probes to interact with specific amino acid-binding pockets. nih.gov

Table 3: Workflow for ABPP-based Target Identification of FMMT

| Step | Description | Key Technique(s) |

| 1. Probe Synthesis | Synthesize an FMMT analog containing a clickable tag (e.g., alkyne or azide) and a reactive group. | Organic Synthesis, Chemical Biology |

| 2. Cell/Lysate Treatment | Incubate the probe with a complex proteome to allow for covalent labeling of targets. | Cell Culture, Biochemistry |

| 3. Click Chemistry | Attach a reporter tag (biotin or fluorophore) to the probe-labeled proteins. | Bioorthogonal Chemistry |

| 4. Target Enrichment | Isolate the probe-labeled proteins from the proteome using affinity chromatography (for biotin tags). | Affinity Purification |

| 5. Protein Identification | Digest the enriched proteins and identify them using mass spectrometry. | Proteomics, Mass Spectrometry |

| 6. Data Analysis | Analyze mass spectrometry data to identify specific protein targets of FMMT. | Bioinformatics |

Design of Next-Generation Fluorinated Amino Acid Analogs for Specific Biochemical Queries

Building upon the FMMT scaffold, the design and synthesis of next-generation analogs offer exciting possibilities for creating highly specific molecular tools to dissect complex biochemical processes. The strategic placement of fluorine can dramatically alter a molecule's properties, including its stability, lipophilicity, and binding interactions. researchgate.netrsc.org

Future design strategies for FMMT analogs could focus on:

Radioisotope Labeling: Incorporating positron-emitting isotopes, such as ¹⁸F, is a key strategy for developing tracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov While ¹⁸F-labeled FMMT has been studied, new analogs could be designed with improved brain uptake or higher specificity for particular enzyme targets, enabling more precise in vivo imaging of neurochemical processes or disease states. nih.gov

Enhanced Selectivity: Modifications to the FMMT structure, such as altering the position of the fluorine on the aromatic ring or synthesizing cyclic analogs, could lead to derivatives with enhanced selectivity for specific enzyme subtypes. nih.gov This would result in more precise pharmacological tools with fewer off-target effects.

Multifunctional Probes: Analogs could be designed that incorporate additional functionalities, such as photo-activatable cross-linking groups. Such probes would allow for the covalent capture of not only the target enzyme but also its interacting partner proteins upon photo-irradiation, enabling the study of protein-protein interactions in a cellular context.

Probes for ¹⁹F NMR: Developing a library of FMMT analogs with different fluorine substitution patterns could yield a set of ¹⁹F NMR probes with distinct chemical shifts. researchgate.net These could be used in multiplexed experiments to simultaneously monitor different protein targets or metabolic pathways.

The synthesis of these novel compounds can be guided by recent advances in synthetic organic chemistry, including late-stage fluorination techniques that allow for the introduction of fluorine atoms into complex molecules at a late step in the synthetic route. rsc.orgresearchgate.net

Table 4: Proposed FMMT Analogs and Their Potential Applications

| Structural Modification | Proposed Analog Name | Potential Application |

| Introduction of a second fluorine on the ring | Difluoro-β-fluoromethylene-m-tyrosine | Enhanced binding affinity; Altered metabolic stability; ¹⁹F NMR probe. |

| Cyclization of the side chain | Cyclic-FMMT | Conformationally restricted analog for improved target selectivity. |

| Incorporation of a photoreactive group | Photo-activatable FMMT | Identification of protein-protein interactions through photo-crosslinking. |

| Replacement of -CH₂F with -CHF₂ or -CF₃ | Di/Trifluoromethyl-m-tyrosine analog | Probes with altered electronic properties and steric bulk to investigate enzyme active site constraints. |

| Isotopic labeling with ¹⁸F | [¹⁸F]FMMT derivatives | Advanced PET imaging tracers for specific enzyme systems in vivo. nih.govnih.gov |

Q & A

Q. What are the standard synthetic routes for beta-fluoromethylene-3-tyrosine, and how can researchers optimize yield and purity?

this compound synthesis typically involves fluorination of tyrosine derivatives. A common approach includes:

- Fluoromethylation : Using trifluoromethylation reagents (e.g., CF₃-containing agents like those in ) to introduce the fluoromethylene group at the beta position.

- Solid-phase peptide synthesis : Adapting methods for m-tyrosine derivatives (e.g., DL-m-tyrosine synthesis in ) with fluorinated precursors.

- Purification : Reverse-phase HPLC or column chromatography to isolate the product, validated via NMR (¹H/¹⁹F) and mass spectrometry (HRMS) . Optimization : Adjust reaction stoichiometry, temperature, and catalyst (e.g., palladium for cross-coupling). Monitor intermediates using TLC and spectroscopic methods .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H NMR for proton environments, ¹⁹F NMR to confirm fluoromethylene incorporation (e.g., shifts observed in fluorinated analogs in ).

- Mass spectrometry : High-resolution MS (e.g., Q-TOF) to verify molecular weight (C₁₀H₁₁FNO₃, expected ~212.18 g/mol) and isotopic patterns.

- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for tyrosine derivatives in and .

- FT-IR : Identify functional groups (e.g., hydroxyl, carboxyl) .

Q. How do researchers assess the stability of this compound under physiological conditions?

Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and analyze degradation products via HPLC or LC-MS (methodology akin to ).

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.

- Light sensitivity : Expose to UV-Vis light and monitor structural changes with spectroscopy .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate this compound’s role in enzyme inhibition or receptor binding?

Advanced studies require:

- Kinase/phosphatase assays : Use purified enzymes (e.g., tyrosine phosphatases from ) to measure inhibition kinetics (IC₅₀) via fluorogenic substrates.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target receptors.

- Molecular docking simulations : Compare fluoromethylene’s steric/electronic effects with non-fluorinated analogs (software: AutoDock, Schrödinger) . Data validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to assess significance .

Q. How can metabolic pathways of this compound be traced in in vivo models?

Methodologies include:

Q. How should researchers address contradictory data on this compound’s bioactivity across studies?

Contradictions may arise from:

- Variability in synthesis : Ensure batch-to-batch consistency via NMR purity checks (>98%, per ).

- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HSWP cells in ).

- Meta-analysis : Aggregate data from multiple studies and apply machine learning (e.g., PCA) to identify confounding variables .

Methodological Challenges and Solutions

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Chiral chromatography : Use CSP (chiral stationary phase) columns (e.g., Chiralpak IA) to resolve enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in fluoromethylation steps.

- Circular dichroism (CD) : Validate enantiopurity post-synthesis .

Q. How can researchers differentiate fluoromethylene’s electronic effects from steric contributions in structure-activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.